molecular formula C15H23N7O3 B11519792 Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate CAS No. 312511-60-7

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate

Cat. No.: B11519792
CAS No.: 312511-60-7
M. Wt: 349.39 g/mol
InChI Key: YJZLZQZNTOFYKQ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

    Formation of the Triazole Ring:

    Introduction of the Azepane Moiety: This can be done through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under conditions such as reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, the compound has potential applications as a drug candidate. Its various functional groups allow it to interact with multiple biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
  • PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
  • PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

Uniqueness

The uniqueness of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

312511-60-7

Molecular Formula

C15H23N7O3

Molecular Weight

349.39 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C15H23N7O3/c1-10(2)24-15(23)12-11(9-21-7-5-3-4-6-8-21)22(20-17-12)14-13(16)18-25-19-14/h10H,3-9H2,1-2H3,(H2,16,18)

InChI Key

YJZLZQZNTOFYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCCC3

Origin of Product

United States

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